molecular formula C8H8N2O3 B2703806 2-(6-Carbamoylpyridin-3-yl)acetic acid CAS No. 2091244-29-8

2-(6-Carbamoylpyridin-3-yl)acetic acid

Cat. No. B2703806
CAS RN: 2091244-29-8
M. Wt: 180.163
InChI Key: KYMSKWIIDCFTAL-UHFFFAOYSA-N
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Description

“2-(6-Carbamoylpyridin-3-yl)acetic acid” is a chemical compound with a molecular weight of 180.16 . This compound is used in scientific research and holds potential for various applications.


Molecular Structure Analysis

The IUPAC name of this compound is “2-(6-carbamoylpyridin-3-yl)acetic acid” and its InChI code is "1S/C8H8N2O3/c9-8(13)6-2-1-5(4-10-6)3-7(11)12/h1-2,4H,3H2,(H2,9,13)(H,11,12)" .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 180.16 . The storage temperature is room temperature .

Scientific Research Applications

Anticancer Agent Synthesis : A study highlights the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, demonstrating their potential as anticancer agents. This research involved hydrolysis and catalytic hydrogenation processes to produce compounds that affected the proliferation and mitotic index of cultured L1210 cells and survival in mice bearing P388 leukemia, indicating its application in developing novel anticancer drugs (Temple et al., 1983).

Organometallic Chemistry : Another application is in the synthesis of a C∧N∧C tridentate platinum complex, where 2,6-diphenylpyridine is metalated to yield a complex with significant potential in catalysis and material science (Cave et al., 1999).

ACE Inhibitor Development : Research on alpha-[(3S)-3-[[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2-oxo-6 or 7-phenylperhydroazepin-1-yl]acetic acids and their effectiveness as angiotensin-converting enzyme (ACE) inhibitors for hypertension treatment showcases the therapeutic application of this compound class (Yanagisawa et al., 1988).

Antimicrobial Compound Synthesis : The synthesis and evaluation of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid for antimicrobial activity suggest its use in developing new antimicrobial agents. This study highlights the potential of these compounds against various microbial strains (Noolvi et al., 2016).

Bone Turnover Modulation : A study identifying a potent and selective antagonist of the alpha(v)beta(3) receptor for potential use in preventing and treating osteoporosis underlines the role of this chemical framework in modulating bone turnover. This research opens pathways for clinical development in osteoporosis treatment (Hutchinson et al., 2003).

properties

IUPAC Name

2-(6-carbamoylpyridin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-8(13)6-2-1-5(4-10-6)3-7(11)12/h1-2,4H,3H2,(H2,9,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMSKWIIDCFTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Carbamoylpyridin-3-yl)acetic acid

CAS RN

2091244-29-8
Record name 2-(6-carbamoylpyridin-3-yl)acetic acid
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